2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID
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Overview
Description
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the methylthio and oxo groups.
The phenoxyacetic acid moiety can be synthesized separately through the reaction of phenol with chloroacetic acid under basic conditions. The final step involves coupling the thiazole intermediate with the phenoxyacetic acid derivative using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenoxyacetic acid moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and benzothiazole.
Phenoxyacetic acid derivatives: Compounds like 2,4-D (a herbicide) and phenoxyacetic acid itself.
Uniqueness
2-(4-{[(4Z)-2-(METHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of a thiazole ring with a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H11NO4S2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[4-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C13H11NO4S2/c1-19-13-14-10(12(17)20-13)6-8-2-4-9(5-3-8)18-7-11(15)16/h2-6H,7H2,1H3,(H,15,16)/b10-6- |
InChI Key |
HXPJYROAKPSDQS-POHAHGRESA-N |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)S1 |
SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
Canonical SMILES |
CSC1=NC(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)S1 |
Origin of Product |
United States |
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